molecular formula C9H20O B1608594 3-Propyl-1-hexanol CAS No. 66793-85-9

3-Propyl-1-hexanol

Cat. No. B1608594
CAS RN: 66793-85-9
M. Wt: 144.25 g/mol
InChI Key: MHJIVMDBOGBUHH-UHFFFAOYSA-N
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Description

3-Propyl-1-hexanol , also known as 3-PROPYLHEXAN-1-OL , is an organic compound with the chemical formula C9H20O . It falls under the category of aliphatic alcohols. The compound consists of a six-carbon hydrocarbon chain (hexane) with a hydroxyl group (-OH) attached to the third carbon atom. Its molecular weight is approximately 144.255 Da .


Molecular Structure Analysis

The compound’s molecular structure consists of a linear hydrocarbon chain with a hydroxyl group at the third carbon position. The hydroxyl group imparts polarity to the molecule, allowing it to participate in hydrogen bonding. The IR spectrum of aliphatic alcohols typically exhibits a strong and broad O-H stretch around 3300-3400 cm-1 .

properties

IUPAC Name

3-propylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-3-5-9(6-4-2)7-8-10/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJIVMDBOGBUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70388660
Record name 3-Propyl-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Propyl-1-hexanol

CAS RN

66793-85-9
Record name 3-Propyl-1-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70388660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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